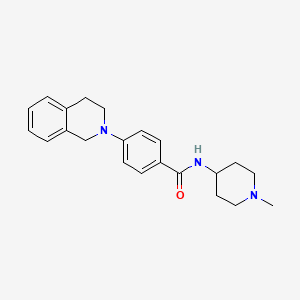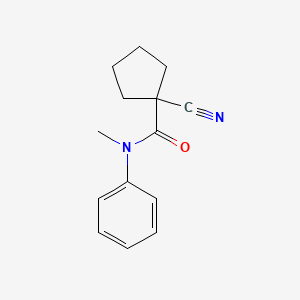
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. The blockade of the NMDA receptor by 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can induce a state of NMDA receptor hypofunction, which has been proposed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to induce a state of NMDA receptor hypofunction, which can lead to various biochemical and physiological effects. In animal models, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to impair learning and memory, induce locomotor hyperactivity, and increase the release of dopamine and glutamate in the brain. These effects are consistent with the proposed role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has several advantages as a tool for scientific research. It is a potent and selective blocker of the NMDA receptor, which allows for the precise manipulation of the receptor's function. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also some limitations to the use of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide in lab experiments. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to induce locomotor hyperactivity and other behavioral effects, which can complicate the interpretation of experimental results. Additionally, the long-term effects of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide on the brain are not well understood, and further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide. One area of research is the development of more selective and potent NMDA receptor antagonists, which can be used to better understand the function of the receptor and its role in neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of NMDA receptor hypofunction induced by 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, which may have implications for the development of new therapies for neurological and psychiatric disorders. Finally, the use of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide in combination with other drugs or therapies may also be explored, as it may have synergistic effects that could enhance its therapeutic potential.
Méthodes De Synthèse
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can be synthesized by the reaction of N-methylcyclopentanone with phenylacetonitrile in the presence of a strong base, followed by the addition of a carboxylic acid derivative. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been widely used in scientific research as a tool to study the function of the NMDA receptor. By blocking the receptor, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can induce a state of NMDA receptor hypofunction, which mimics the pathological conditions observed in various neurological and psychiatric disorders. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(12-7-3-2-4-8-12)13(17)14(11-15)9-5-6-10-14/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHAOUIFYRQEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
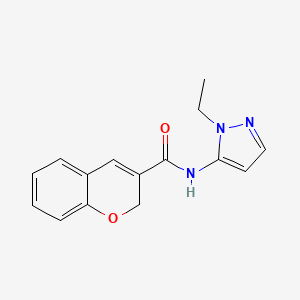
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
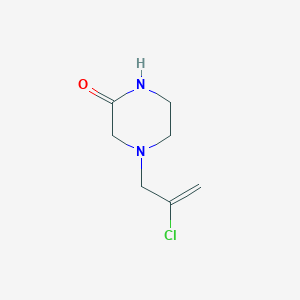
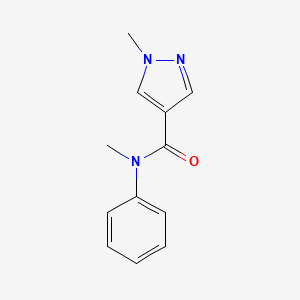
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
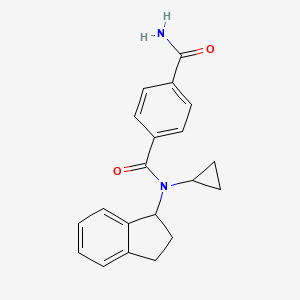
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
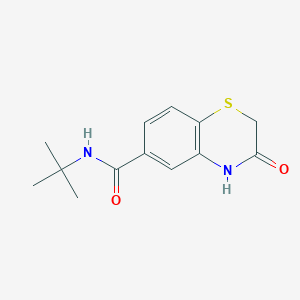
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
